molecular formula C10H5BrClNO B13669136 6-Bromo-3-chloroisoquinoline-4-carbaldehyde

6-Bromo-3-chloroisoquinoline-4-carbaldehyde

Cat. No.: B13669136
M. Wt: 270.51 g/mol
InChI Key: QSHVOESRJNGPJZ-UHFFFAOYSA-N
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Description

6-Bromo-3-chloroisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C10H5BrClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of bromine, chlorine, and an aldehyde group attached to the isoquinoline ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloroisoquinoline-4-carbaldehyde typically involves the bromination and chlorination of isoquinoline derivatives. One common method is the bromination of 3-chloroisoquinoline followed by formylation to introduce the aldehyde group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are carried out in controlled environments to ensure the purity and yield of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Bromo-3-chloroisoquinoline-4-carboxylic acid.

    Reduction: 6-Bromo-3-chloroisoquinoline-4-methanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-chloroisoquinoline-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloroisoquinoline-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-chloroisoquinoline
  • 6-Bromo-4-chloroquinoline-3-carbaldehyde
  • 6-Bromo-3-chloro-2-azanaphthalene

Uniqueness

6-Bromo-3-chloroisoquinoline-4-carbaldehyde is unique due to the presence of both bromine and chlorine atoms along with an aldehyde group on the isoquinoline ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products enhances its utility in scientific research and industrial applications.

Properties

Molecular Formula

C10H5BrClNO

Molecular Weight

270.51 g/mol

IUPAC Name

6-bromo-3-chloroisoquinoline-4-carbaldehyde

InChI

InChI=1S/C10H5BrClNO/c11-7-2-1-6-4-13-10(12)9(5-14)8(6)3-7/h1-5H

InChI Key

QSHVOESRJNGPJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C(=C2C=C1Br)C=O)Cl

Origin of Product

United States

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